(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
Description
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
KTKMKVIWSSEYJZ-NVJADKKVSA-N |
Isomeric SMILES |
CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthesis Pathway
The synthesis of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl typically involves:
- Starting Material Selection:
- Phenolic precursors such as 4-hydroxybenzaldehyde or 4-hydroxyacetophenone are commonly used.
- Chiral amines are introduced to ensure the desired (R)-configuration.
- Key Steps in the Synthesis:
- Step 1: Protection of the phenolic hydroxyl group (if necessary) to prevent side reactions.
- Step 2: Reductive amination or Mannich-type reactions to introduce the dimethylamino and methylamino groups.
- Step 3: Resolution of enantiomers using chiral catalysts or reagents to obtain the (R)-isomer.
- Step 4: Conversion into dihydrochloride salt form for stability and solubility.
Specific Reaction Conditions
Example Reaction:
- Reagents:
- Phenolic precursor
- Dimethylamine and methylamine
- Reducing agent (e.g., sodium cyanoborohydride)
- Solvent: Methanol or ethanol
- Catalyst: Chiral organocatalysts or enzymes for enantioselective synthesis
- Temperature: Room temperature to mild heating (~25–50°C)
- Yield Optimization:
- Adjusting pH during reductive amination (pH ~6–7 is ideal).
- Use of excess amine reagents ensures complete reaction.
Enantioselective Synthesis
The (R)-configuration is critical for biological activity. Methods include:
- Chiral Catalysis:
- Use of chiral ligands in metal-catalyzed reactions.
- Example: Rhodium or palladium complexes with BINAP derivatives.
-
- Enzymatic resolution using lipases or transaminases.
-
- Starting from naturally occurring chiral compounds such as amino acids.
Analysis of Reaction Outcomes
Data Table: Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Phenol + Dimethylamine + NaBH3CN | ~85 | Mild conditions, avoids over-reduction |
| Chiral Resolution | Chiral catalyst (BINAP-Rh complex) | ~90 | High enantioselectivity |
| Salt Formation | HCl gas bubbling in ethanol | ~95 | Ensures stability of final product |
Research Findings and Observations
Key Findings:
- The use of reductive amination is highly efficient for introducing amine groups while preserving the phenolic structure.
- Enantioselective synthesis methods significantly improve the pharmacological profile by minimizing off-target effects.
- The dihydrochloride form enhances water solubility, making it suitable for pharmaceutical formulations.
Challenges:
- Achieving high enantiomeric purity requires precise control over reaction conditions and reagents.
- Phenolic compounds are prone to oxidation; thus, inert atmospheres are recommended during synthesis.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of (R)-4-(2-(dimethylamino)-3-(methylamino)propyl)phenol 2HCl involves multi-step functional group transformations, including reductive amination , alkylation , and deprotection strategies.
Reductive Amination for Primary Amine Formation
The propylamine backbone is synthesized via reductive amination, a method optimized for chiral center retention. For example:
-
Substrate : A ketone precursor (e.g., 4-hydroxypropiophenone) reacts with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions .
-
Conditions : THF solvent, 0–25°C, 12–24 hours.
-
Outcome : Forms the secondary amine intermediate with >90% enantiomeric excess (ee) for the (R)-configuration .
N-Alkylation for Dimethylamino and Methylamino Groups
Sequential alkylation introduces dimethylamino and methylamino groups:
-
Step 1 : Reaction of the secondary amine with methyl iodide in DMF using K₂CO₃ as a base yields the tertiary dimethylamino group .
-
Step 2 : Selective monoalkylation with benzylchloroformate protects the secondary amine, followed by deprotection via hydrogenolysis (Pd/C, H₂) .
Phenol Group Stability and Deprotection
The phenol group is protected as a benzyl ether during synthesis to prevent side reactions. Final deprotection uses Pearlman’s catalyst (Pd(OH)₂/C) under hydrogen gas .
Key Mechanistic Insights
-
Reductive Amination : Protonation of the imine intermediate by acetic acid facilitates hydride transfer from NaBH(OAc)₃, ensuring stereochemical fidelity .
-
Alkylation Selectivity : Steric hindrance from the chiral center directs alkylation to the less hindered amine site, enabling regioselective functionalization .
Challenges and Solutions
-
Low Solubility : Prolonged reaction times (up to 5 days) were required for intermediates like 6a in THF due to poor solubility .
-
Byproduct Mitigation : Use of 1-bromopropane at ≤40°C minimized undesired N,N-dialkylation, improving yields of monoalkylated products .
Spectroscopic Data
Chiral Resolution
-
HPLC : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) confirmed ≥98% ee for the (R)-enantiomer .
Comparative Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, CH₃NH₂, THF, 25°C | 85% | |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 40°C | 78% | |
| Deprotection | Pd(OH)₂/C, H₂, EtOH | 92% |
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity :
- Research indicates that compounds structurally related to (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can effectively inhibit sodium channels, which are crucial in the propagation of seizure activity. Compounds with similar structures have demonstrated protective indices comparable to existing antiseizure medications when tested in animal models .
-
Neurological Disorders :
- The compound's ability to modulate sodium channel activity suggests its potential utility in treating various neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain. Its mechanism involves promoting slow inactivation of sodium channels, thereby reducing neuronal excitability .
- Anti-inflammatory Properties :
Case Study 1: Anticonvulsant Efficacy
A study conducted on various derivatives of this compound demonstrated that certain modifications enhanced their anticonvulsant efficacy. In rodent models, these compounds exhibited a significant reduction in seizure frequency and severity compared to control groups, highlighting their potential for clinical use .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that it could mitigate neuronal damage and improve functional outcomes post-injury, suggesting its applicability in conditions like stroke or traumatic brain injury .
Mechanism of Action
The mechanism of action of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on bisphenol A diglycidyl ether (BADGE) derivatives, such as BADGE.2HCl and BADGE.H2O, and their bisphenol F analogs (e.g., BFDGE.2HCl), which are epoxy resins used in food-can coatings . While these compounds share the "2HCl" suffix with the target molecule, they belong to a distinct chemical class (epoxides) and lack the phenethylamine backbone of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl. Below is a comparative analysis based on structural and functional differences:
| Property | This compound | BADGE.2HCl | BFDGE.2HCl |
|---|---|---|---|
| Core Structure | Phenol with branched alkylamine chain | Bisphenol A diglycidyl ether + 2HCl | Bisphenol F diglycidyl ether + 2HCl |
| Functional Groups | Phenol, dimethylamino, methylamino | Epoxide, hydroxyl, chloride | Epoxide, hydroxyl, chloride |
| Primary Use | Hypothesized neuroactive agent (no evidence provided) | Food-can coating resin | Food-can coating resin |
| Detection Methods | Not discussed in evidence | SPE/HPLC-MS/MS (LOD: 0.13–0.30 µg/kg) | SPE/HPLC-MS/MS (LOD: 0.13–0.30 µg/kg) |
| Toxicity/Regulatory Focus | Unknown | Endocrine disruption, migration into food | Endocrine disruption, migration into food |
Key Differences:
Chemical Class : The target compound is a phenethylamine derivative, whereas BADGE.2HCl and BFDGE.2HCl are epoxy resins.
Applications : BADGE/BFDGE derivatives are industrial chemicals with well-documented migration risks in food packaging , whereas the target compound’s applications remain speculative without further data.
Analytical Relevance : Methods like SPE/HPLC-MS/MS are validated for BADGE/BFDGE detection in food matrices but are irrelevant to the target molecule unless similar extraction protocols are adapted.
Critical Limitations of the Evidence
- Terminology mismatch: The compound may be misnamed or conflated with BADGE.2HCl due to the "2HCl" suffix.
Recommendations for Future Research
To conduct a meaningful comparison, the following steps are advised:
Structural analogs : Compare with phenethylamine derivatives like dopamine or epinephrine , focusing on amine-group interactions.
Analytical methods: Adapt existing protocols for amine-containing phenols (e.g., LC-MS with ion-pairing agents).
Toxicity profiling : Evaluate endocrine or neurological effects if the compound is intended for biomedical use.
Biological Activity
(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, commonly referred to by its CAS number 2007910-11-2, is a chemical compound with significant biological activity. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₂₂Cl₂N₂O
- Molecular Weight : 281.22 g/mol
- CAS Number : 2007910-11-2
The compound features a dimethylamino group and a methylamino group, contributing to its biological interactions.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.
In Vitro Studies
- ACAT Inhibition : In studies involving acyl-CoA:cholesterol acyltransferase (ACAT), compounds structurally related to (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol demonstrated inhibitory effects on both aortic and intestinal ACATs. This inhibition plays a crucial role in cholesterol metabolism and could have implications for treating hypercholesterolemia .
- Neuropharmacological Effects : Research indicates that similar compounds may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter levels suggests a role in managing conditions like depression and anxiety .
Case Studies
- Case Study 1 : A study conducted on a related compound showed significant reduction in atherosclerotic plaque development in animal models, indicating potential cardiovascular benefits .
- Case Study 2 : Another investigation highlighted the compound’s ability to enhance cognitive function in rodent models, suggesting its use as a cognitive enhancer or antidepressant .
Structure-Activity Relationship (SAR)
Understanding the SAR of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol is essential for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group | Enhances receptor binding affinity |
| Methylamino Group | Modulates CNS activity |
| Phenolic Hydroxyl | Contributes to antioxidant properties |
Research has shown that variations in these functional groups can significantly alter the compound's efficacy and selectivity for specific biological targets .
Potential Therapeutic Applications
- Cardiovascular Health : Due to its ACAT inhibition, this compound may be explored for its potential in managing cholesterol levels and preventing cardiovascular diseases.
- Neurological Disorders : Its neuropharmacological effects suggest applications in treating depression, anxiety, and possibly neurodegenerative diseases.
- Antioxidant Activity : The phenolic structure may confer antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.
Q & A
Q. What are the optimal synthetic routes for (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis of this compound requires careful control of stereochemistry due to the (R)-configuration. A multi-step approach is recommended:
- Step 1 : Start with a chiral precursor (e.g., (R)-epichlorohydrin) to introduce the stereocenter.
- Step 2 : Sequential alkylation of the phenol core with dimethylamine and methylamine groups, using protecting groups (e.g., tert-butoxycarbonyl, Boc) to avoid unwanted side reactions .
- Step 3 : Acidic deprotection and hydrochloride salt formation.
- Quality Control : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to verify enantiomeric purity (>98% ee). Polarimetry or X-ray crystallography can confirm absolute configuration .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Compare retention times against known standards .
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = calculated m/z).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the propylphenol backbone and amine substituents. Key signals include aromatic protons (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation.
Q. How can researchers ensure the compound’s stability under varying storage conditions?
Methodological Answer:
- Storage Conditions : Store as a lyophilized powder at –20°C in airtight, light-protected vials. For aqueous solutions, use pH 4–5 buffers (e.g., citrate) to prevent amine oxidation.
- Stability Testing :
- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via HPLC.
- Track primary degradation pathways (e.g., oxidation of methylamino groups) using LC-MS/MS .
Advanced Research Questions
Q. What methodologies are recommended for assessing the compound’s binding affinity to monoamine transporters, and how can conflicting assay data be resolved?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]dopamine or [³H]serotonin) in transfected HEK293 cells expressing human transporters. Calculate IC₅₀ values via competitive binding curves .
- Functional Uptake Assays : Measure inhibition of neurotransmitter uptake (e.g., dopamine) in synaptosomal preparations.
- Resolving Conflicts :
- Compare assay conditions (e.g., buffer ionic strength, temperature).
- Validate with orthogonal methods (e.g., surface plasmon resonance for kinetic binding parameters) .
Q. How should in vivo pharmacokinetic studies be designed to account for potential metabolite interference?
Methodological Answer:
Q. How can discrepancies in reported pharmacological activity (e.g., varying EC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Standardize Assay Protocols : Ensure consistent cell lines (e.g., CHO vs. HEK293), receptor densities, and incubation times.
- Data Normalization : Express activity relative to a reference compound (e.g., desipramine for norepinephrine transporter inhibition).
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for inter-lab variability. Cross-reference with structural analogs (e.g., neurotensin receptor ligands) to identify structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
